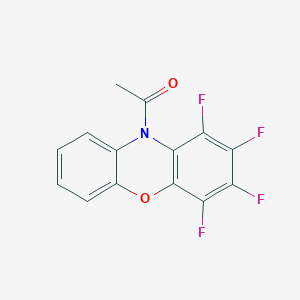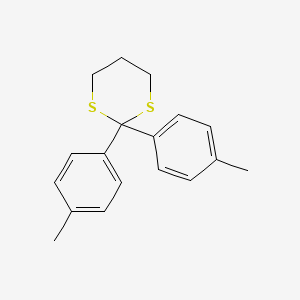
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane typically involves the reaction of appropriate phosphine precursors with nitrogen-containing compounds under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the diazaphosphinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The ethoxy and butan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted diazaphosphinanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di(butan-2-yl)-2-isothiocyanato-5-(phenylmethyl)benzene
- 1,3-Di(butan-2-yl)benzene
- 1,3-Di(butan-2-yl)urea
Comparison
Compared to these similar compounds, 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane stands out due to its unique diazaphosphinane ring structure and the presence of both ethoxy and butan-2-yl groups
Properties
| 92933-29-4 | |
Molecular Formula |
C13H29N2OP |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1,3-di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C13H29N2OP/c1-6-12(4)14-10-9-11-15(13(5)7-2)17(14)16-8-3/h12-13H,6-11H2,1-5H3 |
InChI Key |
BDVLUERCGKETBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCCN(P1OCC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)



![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)

